molecular formula C17H16ClNOS B152648 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one CAS No. 39481-55-5

1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one

Cat. No.: B152648
CAS No.: 39481-55-5
M. Wt: 317.8 g/mol
InChI Key: LSYMJLKGKFWMLP-UHFFFAOYSA-N
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Description

1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects

Preparation Methods

The synthesis of 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 10H-phenothiazine and 3-chloropropyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Product Isolation: After the reaction is complete, the product is isolated through filtration and purified using recrystallization or column chromatography.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the ketone group to an alcohol.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex phenothiazine derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives are explored for their potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: The compound may be used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one and its derivatives involves interactions with various molecular targets:

    Receptor Binding: Phenothiazine derivatives are known to bind to dopamine receptors, which may contribute to their antipsychotic effects.

    Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, affecting neurotransmitter levels in the brain.

    Cellular Pathways: The compound can modulate cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one can be compared with other phenothiazine derivatives, such as:

    Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a similar phenothiazine core but different substituents.

    Promethazine: Used as an antiemetic and antihistamine, promethazine also shares the phenothiazine structure but with different functional groups.

    Thioridazine: Another antipsychotic agent, thioridazine has structural similarities but distinct pharmacological effects.

The uniqueness of this compound lies in its specific substituents, which may impart unique chemical and biological properties.

Properties

IUPAC Name

1-[10-(3-chloropropyl)phenothiazin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNOS/c1-12(20)13-7-8-17-15(11-13)19(10-4-9-18)14-5-2-3-6-16(14)21-17/h2-3,5-8,11H,4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYMJLKGKFWMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192620
Record name 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one
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Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39481-55-5
Record name 1-[10-(3-Chloropropyl)-10H-phenothiazin-2-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39481-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(10-(3-Chloropropyl)phenothiazin-2-yl)ethanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one
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Record name 1-[10-(3-chloropropyl)-10H-phenothiazin-2-yl]ethan-1-one
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Record name 1-(10-(3-CHLOROPROPYL)PHENOTHIAZIN-2-YL)ETHANONE
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